molecular formula C10H11NO B1467587 4-(4-Methylpyridin-3-yl)but-3-yn-1-ol CAS No. 1511392-28-1

4-(4-Methylpyridin-3-yl)but-3-yn-1-ol

Cat. No.: B1467587
CAS No.: 1511392-28-1
M. Wt: 161.2 g/mol
InChI Key: QMYGITPJMGJDQV-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)but-3-yn-1-ol is an alkynol derivative featuring a pyridine heterocycle, designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds containing a pyridine ring are privileged structures in pharmaceutical development, noted for their presence in therapies targeting a range of diseases and their ability to improve physicochemical properties of lead molecules . The integrated alkyne and alcohol functional groups provide versatile handles for further chemical modification, enabling its use in coupling reactions, such as the Sonogashira reaction, and cyclocarbonylation processes . Specifically, the but-3-yn-1-ol scaffold has been utilized in palladium-catalyzed carbonylation reactions to synthesize biologically relevant 5,6-dihydropyran-2-ones, which are common substrates in anti-HIV research . As a pyridine-containing compound, it holds potential for creating analogs with antimicrobial and antiviral activities, given the established role of this chemotype in interacting with various enzymatic targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1511392-28-1

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-(4-methylpyridin-3-yl)but-3-yn-1-ol

InChI

InChI=1S/C10H11NO/c1-9-5-6-11-8-10(9)4-2-3-7-12/h5-6,8,12H,3,7H2,1H3

InChI Key

QMYGITPJMGJDQV-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C#CCCO

Canonical SMILES

CC1=C(C=NC=C1)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pyridine-Based But-3-yn-1-ol Derivatives

Compound Name Substituents on Pyridine Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹H-NMR) Reference
4-(4-Nitrophenyl)-1-p-tolylbut-3-yn-1-ol (4d) 4-Nitrophenyl, p-tolyl 311.33 Traces δ 8.29 (d, J=8.8 Hz), 2.41 (s, CH₃)
4-(4-Nitrophenyl)-1-[4-(trifluoromethyl)phenyl]but-3-yn-1-ol (4e) 4-Nitrophenyl, CF₃ 363.29 51 δ 8.17 (d, J=8.8 Hz), 5.06 (m, -OH)
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol (11e) CF₃ 214.17 70 Data consistent with literature
4-(4-t-Butylphenyl)but-3-yn-1-ol (17.4) t-Butyl 216.30 Not reported N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4d and 4e reduces synthetic yields (traces to 51%) compared to non-EWG derivatives like 11e (70% yield), likely due to increased steric and electronic challenges during coupling .
  • Spectral Shifts : Aromatic protons in nitro-substituted compounds (e.g., 4d, 4e) resonate downfield (δ 8.17–8.29) due to electron withdrawal, whereas alkyl-substituted analogs (e.g., 11e) show simpler spectra .

Heterocyclic Variations

Table 2: Heterocycle-Substituted But-3-yn-1-ol Derivatives

Compound Name Heterocycle Molecular Weight (g/mol) Yield (%) Key Properties Reference
S7c Indole, pyridin-4-yl 529.59 44 Yellow solid; ¹H-NMR: δ 7.40–7.10 (m)
S7d Indole 447.51 30 Colorless solid; ESI-MS: m/z 447.51
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Pyrazole 136.15 Discontinued Purity ≥95%; versatile scaffold
RWJ-67657 Imidazole, fluorophenyl 425.50 Not reported Bioactive; used in pharmacological studies

Key Observations :

  • Indole Derivatives (S7c, S7d) : The presence of a sulfonated indole in S7c increases molecular weight and complexity, resulting in moderate yields (30–44%) and distinct coloration (yellow to colorless solids) .
  • Pyrazole vs. Pyridine : 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol has a lower molecular weight (136.15 g/mol) and is marketed as a "versatile scaffold," highlighting its utility in medicinal chemistry compared to pyridine-based analogs .

Substituent Position and Reactivity

Evidence from the Catalog of Pyridine Compounds highlights the impact of substituent position:

  • 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol : Methoxy groups at the 5- and 6-positions may enhance solubility but reduce electrophilicity at the alkyne terminus .

Preparation Methods

Palladium-Catalyzed Coupling Using Pyridinyl Triflates and Alkynes

A prominent approach involves the reaction of 6-methylpyridin-3-yl trifluoromethanesulfonate with an alkyne such as 2-methyl-3-butin-2-ol under palladium catalysis:

  • Catalyst: Palladium(II) acetate with phosphine ligands (e.g., triphenylphosphine or para-tolyl-substituted phosphines).
  • Base: Pyridine, DBU, piperidine (piperidine preferred for higher yields).
  • Solvent: Ether solvents like tetrahydrofuran (THF), dioxane, or mixtures such as N-methylpyrrolidone (NMP)/toluene.
  • Temperature: Typically 40°C for 16 hours.
  • Outcome: Formation of a protected acetylene intermediate (acetone adduct), which can be deprotected by treatment with soda in toluene under reflux to yield the free alkyne intermediate.

This method achieves high yields (often >90%) and avoids hazardous oxidants by using sulfonate intermediates already in the desired oxidation state.

Comparative Data Table of Reaction Conditions and Outcomes

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Palladium-catalyzed coupling Pd(OAc)2 + P(p-tol)3, base (piperidine preferred) THF, dioxane, NMP/toluene 40 16 hours >90 Formation of acetone-protected alkyne intermediate
Deprotection (acetone adduct) Base: K3PO4 or K2CO3 (milled fresh) Toluene, NMP/toluene mixture 50-80 2-16 hours >90 Converts protected intermediate to free alkyne
N–O bond cleavage (alternative) K2CO3 in MeOH Methanol Ambient 0.5 hours 92 Used for related isoxazolopyridine derivatives

Research Findings and Optimization Notes

  • Milling of potassium phosphate base immediately before use significantly accelerates the reaction and improves yields.
  • Piperidine as a base in the palladium-catalyzed step leads to higher yields compared to other bases like DBU or triethylamine.
  • Use of sulfonate intermediates avoids hazardous oxidants such as hydrogen peroxide, improving safety and environmental profile.
  • The gold(I)-catalyzed cyclization followed by base-mediated N–O bond cleavage offers a mild and efficient synthetic route for related pyridinyl hydroxylated compounds, highlighting the potential for one-pot synthesis under ambient conditions.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodPrecursorCatalyst/SolventYield (%)Reference
Sonogashira Coupling4-Methyl-3-iodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃N~65
PropargylationPropargyl bromide + Pyridine derivativeK₂CO₃, DMF~55

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural elucidation requires multi-technique validation:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 8.2–8.5 ppm for aromatic protons), alkyne proton (δ 2.5–3.0 ppm), and hydroxyl group (broad peak at δ 1.5–2.0 ppm) .
    • IR : Stretching frequencies for -OH (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the geometry of the pyridine-alkyne interaction.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Based on GHS classifications for structurally similar pyridine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
  • Exposure Control : Avoid skin contact (H315: skin irritation) and inhalation (H335: respiratory irritation). Work in fume hoods with negative pressure .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately (H302: harmful if swallowed) .

Advanced: How do mechanistic studies explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The alkyne moiety and electron-rich pyridine ring govern reactivity:

  • Alkyne Activation : The triple bond participates in Sonogashira or Click reactions via π-complexation with Pd/Cu catalysts. Steric effects from the 4-methyl group may slow transmetallation steps, requiring optimized ligand systems (e.g., bulky phosphines) .
  • Electronic Effects : The pyridine’s nitrogen lone pair stabilizes transition states, enhancing regioselectivity in alkyne additions. Computational studies (DFT) suggest that electron-withdrawing substituents on pyridine could further modulate reactivity .

Advanced: How does pH or temperature affect the stability of this compound?

Methodological Answer:
Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (predicted >200°C based on analogous compounds). Avoid heating above 150°C to prevent alkyne polymerization .
  • pH Stability : Test in buffered solutions (pH 2–12). The hydroxyl group may undergo acid-catalyzed dehydration under strongly acidic conditions (pH < 3), forming a conjugated enyne byproduct .

Q. Table 2: Stability Under Controlled Conditions

ConditionObservationReference
100°C, 24 hrsNo decomposition (NMR-confirmed)
pH 2, RT, 12 hrsPartial dehydration (~20% yield loss)

Advanced: What computational strategies predict biomolecular interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-interacting proteins (e.g., kinases). The methyl group may occupy hydrophobic pockets, while the hydroxyl forms hydrogen bonds .
  • MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments (GROMACS/AMBER). The alkyne’s rigidity may limit binding to flexible active sites .

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